Cas no 11032-05-6 (6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI))
![6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI) structure](https://fr.kuujia.com/scimg/cas/11032-05-6x500.png)
11032-05-6 structure
Nom du produit:6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI)
6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI)
- 6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimeth
- Teleocidin B
- TELEOCIDINB-4
- (4S,7S,10R,13R)-13-ethenyl-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-di(propan-2-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one
- TELEOCIDINB
- Olivoretin D
- (4S,7S,10R,13R)-13-Ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-diisopropyl-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one
- Teleocidin B4
- 6H-BENZO(G)(1,4)DIAZONINO(7,6,5-CD)INDOL-6-ONE, 13-ETHENYL-1,3,4,5,7,8,10,11,12,13-DECAHYDRO-4-(HYDROXYMETHYL)-8,10,13-TRIMETHYL-7,10-BIS(1-METHYLETHYL)-, (4S,7S,10R,13R)-
- 27974YJ83L
- CCRIS 713
- Q27263555
- CHEMBL417692
- Olivoretine D
- 78474-55-2
- DTXSID40911580
- UNII-633532Z10M
- Teleocidin B-4
- CCRIS 8008
- telocidinB-4 4-hydroxymethyl-7,10-diisopropyl-8,10,13-trimethyl-13-vinyl-(4S,7S,10R,13R)-3,4,5,6,7,8,10,11,12,13-decahydro-1H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one
- Teleocidins
- 11032-05-6
- TELEOCIDIN B 4
- UNII-27974YJ83L
- 13-Ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-6H-benzo[g]diazonino[7,6,5-cd]indol-6-one
- hydroxymethyl-diisopropyl-trimethyl-vinyl-[?]one
- BRN 4726267
- PD119408
- 13-Ethenyl-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-di(propan-2-yl)-3,4,7,8,10,11,12,13-octahydro-1H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-ol
- TELEOCIDIN B4 [MI]
- SCHEMBL1278740
- 4-hydroxymethyl-7,10-diisopropyl-8,10,13-trimethyl-13-vinyl-(4S,7S,10R,13R)-3,4,5,6,7,8,10,11,12,13-decahydro-1H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one
- 6H-Benzo(g)(1,4)diazonino(7,6,5-cd)indol-6-one, 13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-, (4S-(4R*,7R*,10S*,13S*))-
- BDBM50064089
- Teleocidin
- 633532Z10M
- CHEBI:203905
- (6S,9S,14R,17R)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one
- Teleocidin B1
- Teleocidin B-2
- Teleocidin B-3
-
- Piscine à noyau: InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27-,28+/m0/s1
- La clé Inchi: PEYTUVXFLCCGCC-YGHSORLUSA-N
- Sourire: OC[C@H]1NC(=O)[C@H](C(C)C)N(C)C2=C3C(=C4[C@](C=C)(C)CC[C@](C)(C(C)C)C4=C2)NC=C3C1
Propriétés calculées
- Qualité précise: 451.32
- Masse isotopique unique: 451.32
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 4
- Complexité: 753
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 68.4A^2
- Le xlogp3: 6.5
Propriétés expérimentales
- Dense: 1.0688 (rough estimate)
- Point de fusion: 231.25°C
- Point d'ébullition: 559.37°C (rough estimate)
- Point d'éclair: 357.7ºC
- Indice de réfraction: 1.7800 (estimate)
- Le LogP: 5.15400
6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI) Littérature connexe
-
Jeffrey D. Rudolf,Tyler A. Alsup,Baofu Xu,Zining Li Nat. Prod. Rep. 2021 38 905
-
J. E. Saxton Nat. Prod. Rep. 1986 3 353
-
J. E. Saxton Nat. Prod. Rep. 1985 2 49
-
Yudai Matsuda,Ikuro Abe Nat. Prod. Rep. 2016 33 26
-
J. E. Saxton Nat. Prod. Rep. 1990 7 191
11032-05-6 (6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI)) Produits connexes
- 70497-14-2(Lyngbyatoxin)
- 1574643-80-3(3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride)
- 1532714-89-8(6-Bromo-2-fluoro-3-methylbenzamide)
- 1040056-01-6(2-chloro-4-methyl-N-(thiophen-2-yl)methylaniline)
- 256935-98-5(Methyl 7-fluoro-1H-indole-5-carboxylate)
- 64834-59-9(2-{(3-chlorophenyl)methylamino}ethan-1-ol)
- 1555995-27-1(1-(cyclohex-3-en-1-yl)-2-(methylamino)ethan-1-one)
- 1798465-27-6(N-[2-[2-(2-Fluorophenyl)-4-thiazolyl]phenyl]-6-(trifluoromethyl)-3-pyridinecarboxamide)
- 811841-69-7(2-((2,2-Dinitrilovinyl)amino)benzoic Acid)
- 2171216-01-4((2S,3R)-3-(benzyloxy)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)
Fournisseurs recommandés
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
